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Introduction

The isolation of high-quality nucleic acids is a critical first step for a wide range of molecular
biology applications, including PCR, sequencing, and genotyping. For many organisms,
particularly plants, successful DNA or RNA extraction is challenging due to the presence of rigid
cell walls and high concentrations of polysaccharides and polyphenolic compounds. These
contaminants can co-precipitate with nucleic acids, inhibiting downstream enzymatic reactions.
The Cetyltrimethylammonium Bromide (CTAB) extraction method is a robust and widely
adopted technique designed to overcome these challenges.

CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with
polysaccharides in a high-salt environment, facilitating their removal.[1] This method is
particularly effective for isolating DNA from plant tissues, but with modifications, it can be
adapted for various other sample types, including fungi, bacteria, and animal tissues.[2][3]
These application notes provide detailed protocols for the preparation of CTAB-based buffers
and their use in nucleic acid extraction.

Principle of the CTAB Method

The CTAB method relies on the differential solubility of nucleic acids and polysaccharides in the
presence of CTAB and high salt concentrations. In a high-salt buffer, CTAB forms insoluble
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complexes with polysaccharides and other cellular debris, which can be pelleted and removed
by centrifugation.[1] The nucleic acids remain soluble in the aqueous phase. Subsequent steps
involve the removal of proteins using organic solvents like chloroform:isoamyl alcohol, followed
by the precipitation of nucleic acids with isopropanol or ethanol.[4][5] Additional components
are often included in the CTAB buffer to enhance the quality and yield of the extracted nucleic
acids by chelating divalent cations that can activate nucleases and by removing polyphenolic
compounds.[6][7]

CTAB Buffer Components and Their Functions

The composition of the CTAB extraction buffer can be optimized for different sample types.[2] A
summary of the core components and their functions is provided below.
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Component

Typical Concentration (in
2X Buffer)

Function

CTAB
(Cetyltrimethylammonium

Bromide)

2% (wW/iv)

A cationic detergent that lyses
cell and nuclear membranes to
release cellular contents. It
also forms insoluble
complexes with
polysaccharides in high-salt
conditions, aiding in their

removal.[1]

Tris-HCI
(Tris(hydroxymethyl)aminomet

hane-hydrochloride)

100 mM

A buffering agent that
maintains a stable pH of
approximately 8.0, which is
optimal for DNA stability and
minimizes degradation by acid-

activated nucleases.[1][7]

EDTA
(Ethylenediaminetetraacetic

acid)

20 mM

A chelating agent that
sequesters divalent cations
such as Mg?*. This inactivates
nucleases (DNases and
RNases) that require these
ions for their activity, thereby
protecting the nucleic acids

from degradation.[6][7]

NaCl (Sodium Chloride)

14 M

Provides the high ionic
strength necessary for CTAB
to effectively precipitate
polysaccharides. It also helps
to dissociate proteins that are
bound to the DNA.[1][7]

B-Mercaptoethanol

0.2% - 1% (v/v) (added just

before use)

A strong reducing agent that
helps to denature proteins by
breaking disulfide bonds. It is
particularly effective at

removing tannins and other
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polyphenols that can inhibit
downstream enzymatic
reactions.[6][8][9]

An additive that binds to
polyphenolic compounds
) ) ) through hydrogen bonds,
PVP (Polyvinylpyrrolidone) 1% - 2% (w/v) (optional) ]
preventing them from
interacting with and damaging

the DNA.[9][10]

Experimental Protocols
Protocol 1: Preparation of 2X CTAB Extraction Buffer

This protocol describes the preparation of 1 liter of 2X CTAB extraction buffer.

Materials:

CTAB (Cetyltrimethylammonium Bromide)
o Tris base

o EDTA (disodium salt)

e NacCl

o Deionized water

e HCIl or NaOH (for pH adjustment)

e Beaker (1L)

 Stir plate and stir bar

e Graduated cylinder

e pH meter
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Procedure:

Ina 1 L beaker, dissolve 121.1 g of Tris base in approximately 700 mL of deionized water.

Add 7.44 g of EDTA and 81.8 g of NaCl to the solution. Stir until all components are
dissolved.

Slowly add 20 g of CTAB powder to the solution while stirring. To aid in dissolving, gently
heat the solution to 60-65°C on a hot plate. Caution: Do not boil. The solution may appear
milky at first but will clear as the CTAB dissolves.[1]

Allow the solution to cool to room temperature.
Calibrate a pH meter and adjust the pH of the solution to 8.0 using concentrated HCI.[11]
Bring the final volume to 1 L with deionized water.

The buffer can be stored at room temperature. If a precipitate forms upon cooling, warm the
solution to 65°C to redissolve it before use.[12]

Important: Add -mercaptoethanol (and PVP if required) to the required aliquot of buffer
immediately before use.[11][13] For example, add 200 uL of B-mercaptoethanol to 100 mL of
2X CTAB buffer for a final concentration of 0.2%.

Protocol 2: DNA Extraction from Plant Tissue using
CTAB Method

This protocol provides a general method for DNA isolation from fresh or frozen plant leaf tissue.

Materials:

Plant tissue (100-200 mg)

Liquid nitrogen

Mortar and pestle (pre-chilled)

2X CTAB Extraction Buffer (with 3-mercaptoethanol and optional PVP added)
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Chloroform:Isoamyl alcohol (24:1, v/v)
Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE (Tris-EDTA) buffer or sterile deionized water
Microcentrifuge tubes (1.5 mL or 2 mL)

Water bath or heat block (65°C)
Microcentrifuge

RNase A (10 mg/mL) (optional)

Procedure:

Sample Preparation: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a
pre-chilled mortar and pestle with liquid nitrogen.[5][14] It is crucial to prevent the tissue from
thawing during this process.[11]

Lysis: Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-
heated (65°C) 2X CTAB buffer. Vortex vigorously to create a homogeneous slurry.[5]

Incubation: Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Mix by
gentle inversion every 15-20 minutes.[5][15]

Protein Removal: Cool the sample to room temperature. Add an equal volume (1 mL) of
chloroform:isoamyl alcohol (24:1). Mix thoroughly by inverting the tube for 5-10 minutes until
an emulsion is formed.[5][13]

Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[5] This will
separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle
interface (with cellular debris), and a lower organic phase.[13]

Transfer Aqueous Phase: Carefully transfer the upper agueous phase to a new, clean
microcentrifuge tube. Avoid disturbing the interface and the lower organic phase. For cleaner
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DNA, this chloroform:isoamyl alcohol extraction step can be repeated until the interface is
clear.[4][14]

(Optional) RNase Treatment: To remove RNA contamination, add 1 pL of RNase A (10
mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes.[5]

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently
by inversion until a white, stringy DNA precipitate becomes visible.[5] Incubate at -20°C for at
least 1 hour to overnight to increase the yield.[5][13]

Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[5]

Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet
with 1 mL of ice-cold 70% ethanol to remove residual salts and other impurities.[5]

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.[5]

Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Ensure the
pellet is not over-dried, as this can make it difficult to resuspend.[5]

Resuspension: Resuspend the DNA pellet in 50-100 pL of TE buffer or sterile deionized
water.[5][13] The DNA can be dissolved by incubating at 55°C for 10 minutes or by leaving it
at 4°C overnight.[16]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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